molecular formula C13H19NO7 B11197512 2,3,4,5,6-Pentahydroxyhexyl 2-aminobenzoate

2,3,4,5,6-Pentahydroxyhexyl 2-aminobenzoate

Cat. No.: B11197512
M. Wt: 301.29 g/mol
InChI Key: YPZRJRIKRNDDPO-UHFFFAOYSA-N
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Description

2,3,4,5,6-Pentahydroxyhexyl 2-aminobenzoate is a chemical compound with the molecular formula C13H19NO7. It is known for its unique structure, which includes a hexyl chain with five hydroxyl groups and an aminobenzoate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,5,6-Pentahydroxyhexyl 2-aminobenzoate typically involves the esterification of 2-aminobenzoic acid with a pentahydroxyhexyl alcohol. The reaction is usually carried out under acidic conditions, using a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions

2,3,4,5,6-Pentahydroxyhexyl 2-aminobenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .

Scientific Research Applications

2,3,4,5,6-Pentahydroxyhexyl 2-aminobenzoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2,3,4,5,6-Pentahydroxyhexyl 2-aminobenzoate involves its interaction with specific molecular targets and pathways. The hydroxyl groups and the aminobenzoate moiety play crucial roles in its biological activity. The compound may interact with enzymes, receptors, or other proteins, leading to various physiological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2,3,4,5,6-Pentahydroxyhexyl 4-hydroxybenzoate
  • 2,3,4,5,6-Pentahydroxyhexyl 4-aminobenzoate
  • 2,3,4,5,6-Pentahydroxyhexyl 3-aminobenzoate

Uniqueness

2,3,4,5,6-Pentahydroxyhexyl 2-aminobenzoate is unique due to its specific substitution pattern on the benzene ring and the presence of multiple hydroxyl groups on the hexyl chain. This unique structure contributes to its distinct chemical and biological properties .

Properties

Molecular Formula

C13H19NO7

Molecular Weight

301.29 g/mol

IUPAC Name

2,3,4,5,6-pentahydroxyhexyl 2-aminobenzoate

InChI

InChI=1S/C13H19NO7/c14-8-4-2-1-3-7(8)13(20)21-6-10(17)12(19)11(18)9(16)5-15/h1-4,9-12,15-19H,5-6,14H2

InChI Key

YPZRJRIKRNDDPO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)OCC(C(C(C(CO)O)O)O)O)N

Origin of Product

United States

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